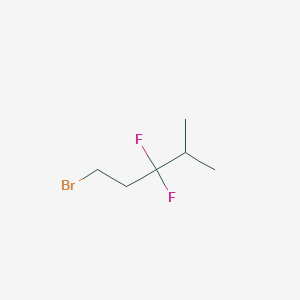

1-Bromo-3,3-difluoro-4-methylpentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Bromo-3,3-difluoro-4-methylpentane” is an organic compound with the molecular formula C6H11BrF2 . It is a derivative of pentane, which is an alkane with five carbon atoms . The compound can be synthesized by treating 4-methyl-1-pentanol with phosphorous tribromide .

Synthesis Analysis

The synthesis of “1-Bromo-3,3-difluoro-4-methylpentane” involves the treatment of 4-methyl-1-pentanol with phosphorous tribromide . This reaction likely involves the substitution of the hydroxyl group (-OH) in 4-methyl-1-pentanol with a bromine atom.Molecular Structure Analysis

The molecular structure of “1-Bromo-3,3-difluoro-4-methylpentane” consists of a pentane backbone with a bromine atom and two fluorine atoms substituted at the 3rd carbon atom and a methyl group substituted at the 4th carbon atom . The presence of a mixture of PC, PH, and P’ H conformers has been shown through the conformational analysis of its liquid-state and solid-state IR and Raman spectra .科学的研究の応用

Synthesis Applications

1-Bromo-3,3-difluoro-4-methylpentane serves as a versatile building block in organic synthesis, enabling the preparation of complex molecules through various reactions. For instance, it has been used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionates, offering potential applications in developing proteinase inhibitors (Angelastro et al., 1992). Similarly, its application in generating sterically congested β-diketones through alkylations of α-methyl substituted β-diketones showcases its utility in creating compounds with unique structural features (Lloris et al., 1990).

Catalysis and Material Science

The compound has implications in catalysis and material science, particularly in the engineering of metal-organic frameworks (MOFs). Zirconium-based MOFs functionalized with bromo groups, among others, have demonstrated significant improvements in catalytic performance, highlighting the importance of such substituents in tuning the chemical environment around catalytic centers (Huang et al., 2017).

Analytical Techniques

Moreover, its derivatives are utilized in analytical chemistry, such as in the extraction of oxygen from oxides and silicates for isotopic analysis using bromine pentafluoride, which suggests the role of bromo-substituted compounds in enhancing analytical methodologies (Clayton & Mayeda, 1963).

Research on Physical Properties

Research on the physical properties of related bromoalkanes, including vibrational analysis and studies on dielectric relaxation, contributes to a deeper understanding of the molecular behavior of such compounds, which can inform their practical applications in various scientific fields (Crowder & Jalilian, 1978).

特性

IUPAC Name |

1-bromo-3,3-difluoro-4-methylpentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrF2/c1-5(2)6(8,9)3-4-7/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZAIWPLCQGNEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCBr)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,3-difluoro-4-methylpentane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2738236.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate](/img/structure/B2738238.png)

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2-phenylbutanamide](/img/structure/B2738241.png)

![3-((3,5-dimethoxybenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2738245.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2738249.png)

![4-Ethoxy-3-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2738250.png)

![(4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2738255.png)

![8-(4-methoxybenzoyl)-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2738256.png)